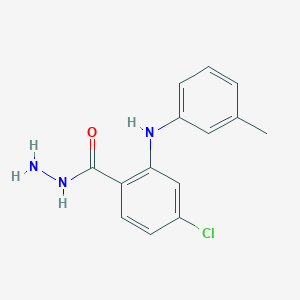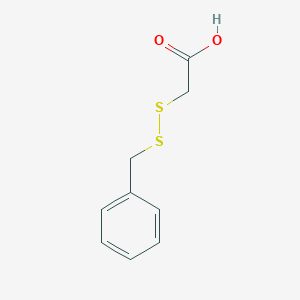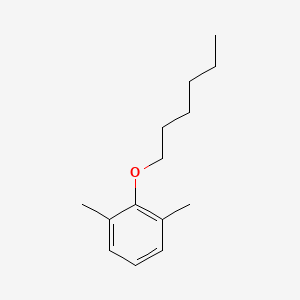
2-(Hexyloxy)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexyloxy)-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group and two methyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids or ketones.
Reduction: Reduction reactions can convert the hexyloxy group to a hydroxyl group or further to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Hexyloxy)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, solvents, and coatings.
Wirkmechanismus
The mechanism of action of 2-(Hexyloxy)-1,3-dimethylbenzene involves its interaction with various molecular targets The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Lacks the hexyloxy group, making it less hydrophobic.
2-(Hexyloxy)-1,4-dimethylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and physical properties.
2-(Hexyloxy)-1,3,5-trimethylbenzene: Contains an additional methyl group, altering its steric and electronic characteristics.
Uniqueness
2-(Hexyloxy)-1,3-dimethylbenzene is unique due to the presence of both the hexyloxy group and two methyl groups, which confer specific hydrophobic and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of aromatic substitution reactions.
Eigenschaften
CAS-Nummer |
80227-88-9 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2-hexoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
KAMMLEQSVKWKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
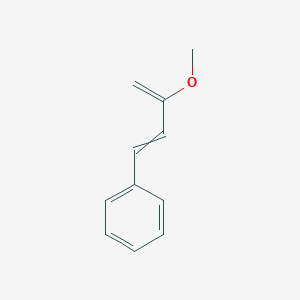
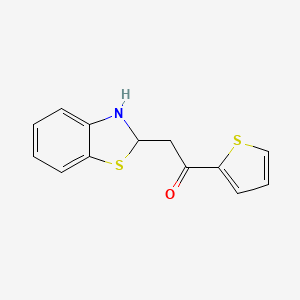
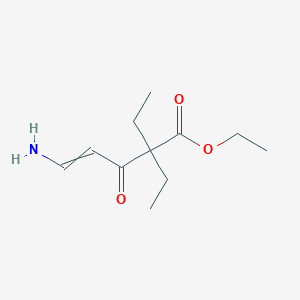
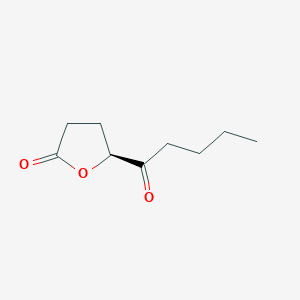
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
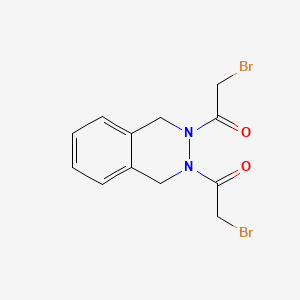
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
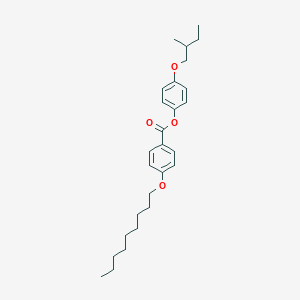
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
